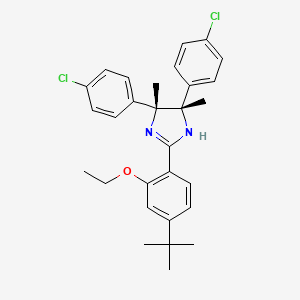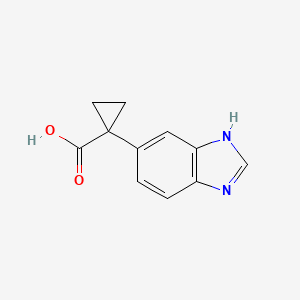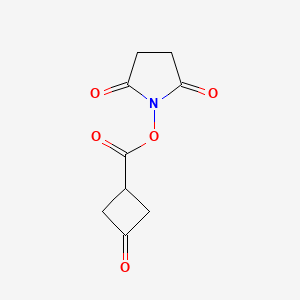![molecular formula C15H24ClNO B1397511 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219960-89-0](/img/structure/B1397511.png)
3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticonvulsant and Analgesic Activities
- Anticonvulsant and Analgesic Effects : New derivatives of aminoalkanols, including compounds similar to 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, have been synthesized and evaluated for their anticonvulsant activity in various tests. Some of these compounds also exhibited analgesic activity and showed no hepatotoxic effects in vitro (Rapacz et al., 2017).
Drug Discovery and Synthesis
- Drug Synthesis : The synthesis of this compound-related compounds has been a subject of research, focusing on the development of new methodologies and optimization of yields. For example, a study on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is an instance of exploring novel synthetic routes (Zheng Rui, 2010).
Structural and Molecular Studies
- Molecular Geometry and Interactions : Investigations into the molecular structure of related compounds, such as 1-(phenoxyethyl)piperidin-4-ol derivatives, have provided insights into the influence of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions, which are critical for understanding the pharmacological properties of these compounds (Żesławska et al., 2020).
Antimicrobial Properties
- Antimicrobial Activities : Certain derivatives of piperidine, like this compound, have been synthesized and tested for antimicrobial activities. These studies aim to explore the potential of these compounds in combating microbial infections (Ovonramwen et al., 2019).
Biochemical and Pharmacological Studies
- Metabolic Activity Studies : Research has been conducted on the metabolic activity of structurally related compounds in specific physiological conditions, such as obesity in rats. These studies help in understanding how these compounds interact with biological systems (Massicot et al., 1985).
Safety and Hazards
The safety data sheet for a related compound, piperidine, indicates that it is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s important to note that the safety and hazards of “3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” may be different and should be obtained from a reliable source.
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride are currently unknown. Piperidine derivatives are known to be involved in a wide range of biochemical pathways , but the specific pathways affected by this compound will depend on its biological targets
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to the compound can result in sustained alterations in cellular function, which are important for understanding its potential therapeutic and toxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This can influence its localization and accumulation within specific tissues, affecting its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
3-[2-(2,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-5-6-13(2)15(10-12)17-9-7-14-4-3-8-16-11-14;/h5-6,10,14,16H,3-4,7-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDVPFOQKWHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)








